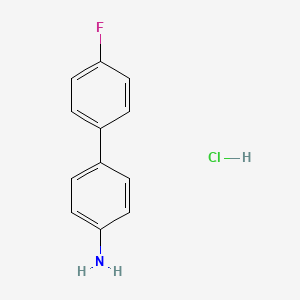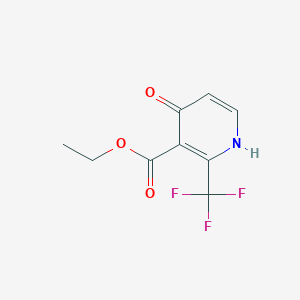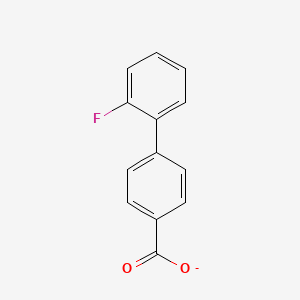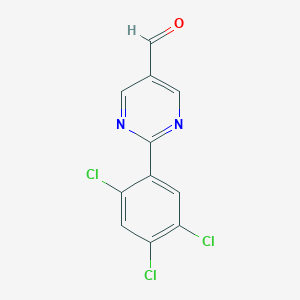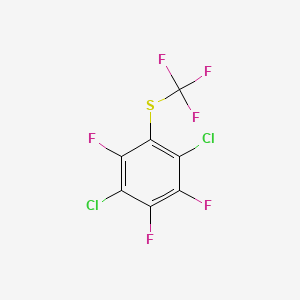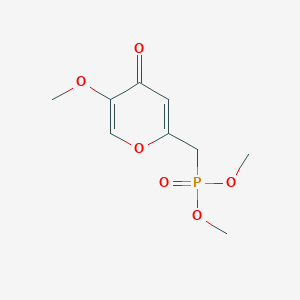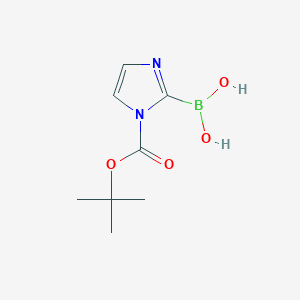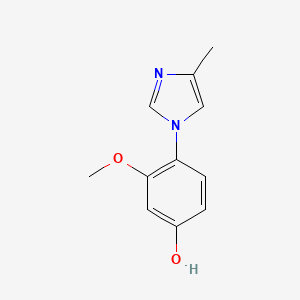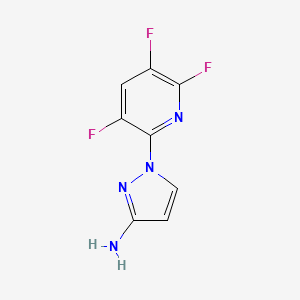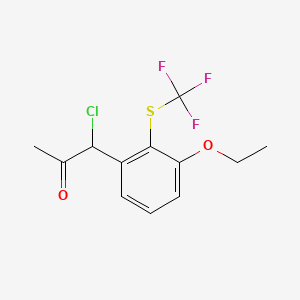
1-Chloro-1-(3-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-(3-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound with the molecular formula C12H12ClF3O2S and a molecular weight of 312.74 g/mol . This compound is characterized by the presence of a chloro group, an ethoxy group, and a trifluoromethylthio group attached to a phenyl ring, making it a unique and versatile chemical entity.
準備方法
The synthesis of 1-Chloro-1-(3-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenyl Ring Substituents: The starting material, a phenyl ring, is first substituted with an ethoxy group and a trifluoromethylthio group through electrophilic aromatic substitution reactions.
Chlorination: The substituted phenyl ring is then subjected to chlorination using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group.
Ketone Formation: The final step involves the formation of the ketone group through a Friedel-Crafts acylation reaction using acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
1-Chloro-1-(3-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of secondary alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Chloro-1-(3-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-Chloro-1-(3-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact with hydrophobic pockets of target proteins. The chloro and ethoxy groups may contribute to the compound’s binding affinity and selectivity towards specific enzymes or receptors.
類似化合物との比較
1-Chloro-1-(3-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(3-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one: Lacks the sulfur atom, which may affect its chemical reactivity and biological activity.
1-Chloro-1-(3-methoxy-2-(trifluoromethylthio)phenyl)propan-2-one: Contains a methoxy group instead of an ethoxy group, potentially altering its physicochemical properties and interactions with biological targets.
特性
分子式 |
C12H12ClF3O2S |
|---|---|
分子量 |
312.74 g/mol |
IUPAC名 |
1-chloro-1-[3-ethoxy-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12ClF3O2S/c1-3-18-9-6-4-5-8(10(13)7(2)17)11(9)19-12(14,15)16/h4-6,10H,3H2,1-2H3 |
InChIキー |
DWPXDCWDEDNSKB-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC(=C1SC(F)(F)F)C(C(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


